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These application notes provide a comprehensive overview of the use of nickel silicide (NiSi) in

modern Complementary Metal-Oxide-Semiconductor (CMOS) devices. Detailed protocols for

its formation and characterization are outlined, along with key performance data.

Introduction to Nickel Silicide in CMOS
Nickel monosilicide (NiSi) has become a critical material in the fabrication of advanced CMOS

devices, particularly for forming low-resistance contacts to the source, drain, and gate regions.

[1][2] As transistor dimensions have shrunk into the nanometer scale, traditional contact

materials like titanium silicide (TiSi₂) and cobalt silicide (CoSi₂) have faced limitations.[3][4]

Nickel silicide offers several distinct advantages that address these challenges, making it the

material of choice for many contemporary and future technology nodes.[3][5]

The primary role of nickel silicide is to reduce the parasitic resistance at the interface between

the silicon and the metal interconnects, thereby improving device performance.[6][7] This is

achieved through a self-aligned process known as "salicide," where the silicide is formed only

in the desired areas without the need for additional lithography steps.

Advantages and Disadvantages of Nickel Silicide
The adoption of nickel silicide in CMOS manufacturing is driven by a compelling set of

properties, although it is not without its challenges.
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Advantages:

Low Resistivity: Nickel silicide exhibits a low electrical resistivity, comparable to that of TiSi₂

and CoSi₂, which is crucial for minimizing parasitic resistance and enhancing device speed.

[1][6] Its resistivity does not significantly increase on narrow silicon lines, a critical factor for

scaled devices.[1][6]

Low Silicon Consumption: The formation of NiSi consumes less silicon from the active

regions of the transistor compared to CoSi₂.[1][2][3][8] This is particularly important for ultra-

shallow junctions in advanced CMOS technologies to prevent junction leakage.[1]

Low Formation Temperature: NiSi can be formed at relatively low temperatures (typically

below 500°C) through a single-step annealing process.[2][6] This lower thermal budget is

beneficial for preserving the integrity of other device components and dopant profiles.

No Linewidth Dependence: Unlike TiSi₂, the resistivity of NiSi does not degrade on narrow

polysilicon gates, making it highly suitable for aggressively scaled transistors.[1][6]

Good Scaling Behavior: Nickel silicide has demonstrated excellent scaling behavior for gate

lengths down to 30 nm and below.[3]

Disadvantages:

Thermal Instability: The primary drawback of NiSi is its relatively poor thermal stability.[1][3]

At temperatures above 600°C, it can agglomerate or transform into the higher-resistivity

nickel disilicide (NiSi₂) phase, which degrades device performance.[3][9][10]

Junction Leakage Current: Nickel silicide can sometimes lead to increased junction leakage

current, which is a significant concern for low-power applications.[1][6]

Process Sensitivity: The formation of a uniform and stable NiSi film can be sensitive to

process conditions such as oxygen contamination and the quality of the silicon surface.[6]

Quantitative Performance Data
The following tables summarize key quantitative data for nickel silicide in CMOS applications,

providing a comparison with other common silicide materials.
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Table 1: Comparison of Silicide Properties

Property
Nickel Silicide
(NiSi)

Cobalt Silicide
(CoSi₂)

Titanium Silicide
(TiSi₂)

Resistivity (µΩ-cm) 10.5 - 18[1][2][3] 14 - 20 13 - 16 (C54 phase)

Formation

Temperature (°C)
400 - 550[2][11] 550 - 700 650 - 850 (C54 phase)

Silicon Consumption

(Å of Si per Å of

metal)

1.84 3.6 2.27

Phase Transformation

Temperature (°C)
> 650 (to NiSi₂)[11] - > 850 (C49 to C54)

Table 2: Sheet Resistance of Nickel Silicide

Initial Nickel Thickness
(nm)

Annealing Temperature
(°C)

Resulting Sheet
Resistance (Ω/sq)

30 400 - 800

Low and stable up to 800°C

with optimized gate

structure[12]

Not specified 300 - 600 ~2.5 (with Zn interlayer)[9]

Not specified > 600 ~4.3 (with Zn interlayer)[9]

4 - 20 Lower temperatures

Thinner films show increased

resistance at lower

temperatures[10]

Experimental Protocols
The following protocols outline the standard procedures for the formation and characterization

of nickel silicide in a research or fabrication environment.
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Protocol for Self-Aligned Silicide (Salicide) Formation of
NiSi
This protocol describes the common steps for creating self-aligned nickel silicide contacts on a

silicon wafer with patterned device structures.

Materials and Equipment:

Silicon wafer with fabricated CMOS structures (source/drain and polysilicon gates)

High-purity nickel target for sputtering

Sputter deposition system

Rapid Thermal Annealing (RTA) system

Wet etching bench with selective etchant (e.g., a mixture of sulfuric acid and hydrogen

peroxide, H₂SO₄:H₂O₂)

Deionized (DI) water rinse station

Nitrogen (N₂) gas source

Procedure:

Surface Preparation:

Perform a standard pre-deposition clean on the silicon wafer to remove any native oxide

and organic contaminants. This is typically done using a dilute hydrofluoric acid (HF) dip

followed by a DI water rinse and nitrogen dry.

Nickel Deposition:

Load the cleaned wafer into a sputter deposition system.

Deposit a thin film of nickel (typically 5-20 nm) uniformly across the wafer surface. The

thickness of the deposited nickel will determine the final thickness of the nickel silicide.
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First Rapid Thermal Annealing (RTA-1):

Transfer the wafer to the RTA system.

Perform the first anneal in a nitrogen (N₂) ambient at a temperature between 300°C and

450°C for 30-60 seconds. This step initiates the reaction between the nickel and the

exposed silicon areas (source, drain, and gate) to form a high-resistance nickel-rich

silicide phase (e.g., Ni₂Si). The nickel on the oxide and nitride surfaces does not react.

Selective Etching:

Immerse the wafer in a selective wet etchant solution (e.g., H₂SO₄:H₂O₂). This etchant

removes the unreacted nickel from the oxide and nitride surfaces without significantly

affecting the formed nickel silicide.

Rinse the wafer thoroughly with DI water and dry with nitrogen.

Second Rapid Thermal Annealing (RTA-2):

Return the wafer to the RTA system.

Perform the second anneal at a higher temperature, typically between 450°C and 600°C,

in a nitrogen ambient. This step converts the high-resistance silicide phase into the

desired low-resistance NiSi phase.

Protocol for Characterization of Nickel Silicide Films
Equipment:

Four-point probe for sheet resistance measurement

Scanning Electron Microscope (SEM) for morphological analysis

Transmission Electron Microscope (TEM) for cross-sectional imaging and interface analysis

X-Ray Diffraction (XRD) for phase identification

Procedure:
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Sheet Resistance Measurement:

Use a four-point probe to measure the sheet resistance (Rs) at multiple points across the

wafer to assess uniformity.

Morphological Analysis:

Use SEM to inspect the surface of the silicide film for uniformity, agglomeration, and any

potential defects.

Cross-Sectional Analysis:

Prepare a cross-sectional sample of the device using focused ion beam (FIB) or

conventional polishing techniques.

Use TEM to examine the thickness of the silicide film, the planarity of the silicide/silicon

interface, and the grain structure.

Phase Identification:

Perform XRD analysis on the wafer to confirm the crystalline phase of the formed silicide

(e.g., NiSi, Ni₂Si, or NiSi₂).

Visualizations
The following diagrams illustrate the key processes and relationships in the application of

nickel silicide in CMOS devices.
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Caption: Workflow for the self-aligned silicide (salicide) process for nickel silicide formation.
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Advantages Disadvantages
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Caption: Logical relationships between the properties and applications of nickel silicide in

CMOS.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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